molecular formula C33H30O4 B173146 2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) CAS No. 114205-89-9

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane)

Cat. No.: B173146
CAS No.: 114205-89-9
M. Wt: 490.6 g/mol
InChI Key: ABXGZTBEQZOCEE-UHFFFAOYSA-N
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Description

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Target of Action

It’s known that the compound is used in the preparation of high refractive index photosensitive resin , which suggests that it may interact with light-sensitive molecules or structures.

Mode of Action

Given its use in the preparation of photosensitive resins , it can be inferred that it may undergo a photochemical reaction when exposed to light, leading to changes in its structure and properties.

Biochemical Pathways

Considering its role in the formation of photosensitive resins , it might be involved in the photochemical reactions and polymerization processes.

Result of Action

The compound is used in the preparation of high refractive index photosensitive resin . This suggests that the molecular and cellular effects of the compound’s action are primarily related to its ability to form complex structures with specific optical properties when exposed to light.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photochemical reactions it undergoes might be affected by the intensity and wavelength of the light it’s exposed to. Additionally, factors like temperature and humidity could potentially impact its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. The process may include the following steps:

  • Bromination: : Fluorene is brominated to introduce bromine atoms at specific positions on the fluorene ring.

  • Nucleophilic Substitution: : The brominated fluorene undergoes nucleophilic substitution with phenol derivatives to form the bis(phenylene)oxy intermediate.

  • Epoxidation: : The intermediate is then subjected to epoxidation to introduce the oxirane (epoxide) groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The epoxide groups can be oxidized to form diols.

  • Reduction: : The compound can be reduced to remove oxygen atoms, resulting in different structural isomers.

  • Substitution: : The phenylene rings can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed

  • Diols: : Resulting from the oxidation of epoxide groups.

  • Reduced Isomers: : Formed by the reduction of the compound.

  • Substituted Derivatives: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its epoxide groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study cell membrane interactions and permeability. Its ability to form stable complexes with biological molecules makes it useful in drug delivery systems.

Medicine

The compound's potential in medicine lies in its use as a precursor for pharmaceuticals. Its reactivity with various biological targets can lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A: : A well-known compound used in the production of polycarbonate plastics and epoxy resins.

  • Fluorene Derivatives: : Other fluorene-based compounds used in organic synthesis and material science.

Uniqueness

2,2'-((((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))bis(methylene))bis(oxirane) stands out due to its specific structural features, such as the presence of two oxirane groups and the fluorene core

Properties

IUPAC Name

2-[[2-methyl-4-[9-[3-methyl-4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O4/c1-21-15-23(11-13-31(21)36-19-25-17-34-25)33(24-12-14-32(22(2)16-24)37-20-26-18-35-26)29-9-5-3-7-27(29)28-8-4-6-10-30(28)33/h3-16,25-26H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGZTBEQZOCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCC6CO6)C)OCC7CO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603145
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114205-89-9
Record name 2,2'-{9H-Fluorene-9,9-diylbis[(2-methyl-4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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